molecular formula C12H8BrF B3100283 1-Bromo-3-fluoro-5-phenylbenzene CAS No. 136649-30-4

1-Bromo-3-fluoro-5-phenylbenzene

Cat. No.: B3100283
CAS No.: 136649-30-4
M. Wt: 251.09 g/mol
InChI Key: YSKVBFYMOCNSDC-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-phenylbenzene is an aromatic compound with the molecular formula C12H8BrF It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, fluorine, and phenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-phenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-phenylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-5-phenylboronic acid is reacted with bromobenzene in the presence of a palladium catalyst and a base. This method allows for the formation of the desired compound with high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene).

    Nucleophilic Substitution: Nucleophiles such as amines or alkoxides in polar solvents (e.g., DMF) under elevated temperatures.

Major Products Formed

    EAS Reactions: Substituted benzene derivatives with various electrophiles.

    NAS Reactions: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.

    Cross-Coupling Reactions: New aryl or alkyl-substituted benzene derivatives.

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-phenylbenzene can be compared with other similar compounds, such as:

    1-Bromo-3-fluorobenzene: Lacks the phenyl group, resulting in different reactivity and applications.

    1-Bromo-4-fluoro-2-phenylbenzene: The position of the substituents affects the compound’s chemical properties and reactivity.

    1-Chloro-3-fluoro-5-phenylbenzene:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-3-fluoro-5-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBFYMOCNSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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